NVP-Nvp-bbt594 is a potent and selective type II Janus kinase 2 (JAK2) inhibitor. [, , ] It is classified as a small molecule kinase inhibitor. [, ] In scientific research, NVP-Nvp-bbt594 serves as a valuable tool for studying JAK2-dependent signaling pathways and evaluating therapeutic strategies for diseases driven by aberrant JAK2 activity. [, , ]
The synthesis of BBT594 involves several key steps:
The molecular structure of BBT594 can be described by its core benzimidazole framework, which is substituted with various functional groups that enhance its binding affinity for JAK2. The compound's three-dimensional conformation is critical for its interaction with the kinase:
BBT594 undergoes specific chemical reactions that are crucial for its function as a kinase inhibitor:
The mechanism of action for BBT594 involves several steps:
BBT594 exhibits several notable physical and chemical properties:
BBT594 has significant implications in scientific research and potential therapeutic applications:
BBT-594 (chemical name: N-(3-((4-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)quinolin-2-yl)amino)phenyl)propiolamide) is a type-II Janus kinase (JAK) inhibitor characterized by a multi-ring architecture. Its molecular formula is C₃₃H₃₂N₆O, with a molecular weight of 528.66 g/mol. The core structure features:
Table 1: Key Structural Components of BBT-594
Region | Chemical Group | Role in JAK2 Inhibition |
---|---|---|
Core | Quinoline | Hinge region binding |
C4 Substituent | 3-(tert-butyl)-1-phenylpyrazole | Hydrophobic pocket occupation |
Allosteric tail | Phenylpropiolamide | Stabilization of DFG-out conformation |
Computational modeling confirms that the tert-butyl group induces steric hindrance with JAK2's gatekeeper residue (V617F mutation), while the propiolamide forms hydrogen bonds with Glu930 and Leu932 in the allosteric site [3].
Synthetic Pathway
BBT-594 is synthesized via a four-step sequence:
Table 2: Stability of BBT-594 Under Physiological Conditions
Condition | Half-Life (t₁/₂) | Major Degradation Products |
---|---|---|
pH 7.4 buffer (37°C) | 48 hours | Propiolic acid derivative (hydrolysis) |
Liver microsomes (human) | 6.2 hours | Oxidized quinoline (CYP3A4-mediated) |
Plasma (rodent) | >72 hours | None detected |
Degradation Mechanisms:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7